Rivastigmine N-Oxide (Technical Grade)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rivastigmine N-Oxide (Technical Grade) is a derivative of Rivastigmine, a cholinesterase inhibitor primarily used in the treatment of mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases . Rivastigmine N-Oxide is a technical grade compound used in various research and industrial applications.

作用机制

Target of Action

Rivastigmine N-Oxide (Technical Grade) is a derivative of Rivastigmine, a medication used to treat Alzheimer’s disease . The primary targets of Rivastigmine are acetylcholinesterase and butyrylcholinesterase , two enzymes that break down the neurotransmitter acetylcholine in the brain . By inhibiting these enzymes, Rivastigmine increases the concentration of acetylcholine, which plays a crucial role in memory and learning .

Mode of Action

Rivastigmine binds reversibly with and inactivates cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses .

Biochemical Pathways

The primary biochemical pathway affected by Rivastigmine is the cholinergic pathway. In Alzheimer’s disease, there is a deficiency of acetylcholine due to the selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus . By inhibiting the enzymes that break down acetylcholine, Rivastigmine increases the concentration of this neurotransmitter, thereby enhancing cholinergic function .

Pharmacokinetics

Rivastigmine, the parent compound, is known to have a bioavailability of 60 to 72% . It is metabolized extensively via cholinesterase-mediated hydrolysis in the brain, and the metabolite undergoes N-demethylation and/or sulfate conjugation hepatically . The compound does cross the blood-brain barrier .

Result of Action

The result of Rivastigmine’s action is an increase in the concentration of acetylcholine in the brain, which can help to alleviate the symptoms of Alzheimer’s disease . This includes improvements in cognitive function, such as memory and learning .

Action Environment

It is known that rivastigmine, the parent compound, is effective in the central nervous system, particularly in the brain . Factors such as the patient’s age, body weight, and smoking status can influence the pharmacokinetics and efficacy of Rivastigmine

生化分析

Biochemical Properties

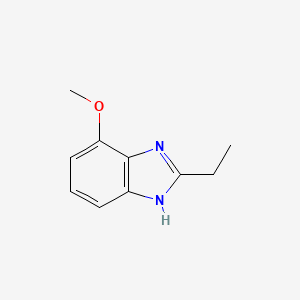

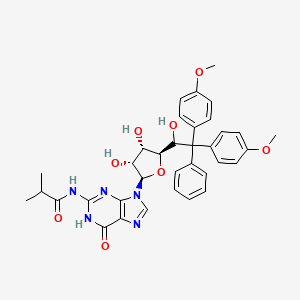

Rivastigmine N-Oxide (Technical Grade) shares a similar structure with Rivastigmine, containing a carbamate group and a substituted pyridine ring . The key difference lies in the oxidation state of the nitrogen atom in the pyridine ring. In Rivastigmine, this nitrogen is tertiary, while in Rivastigmine N-Oxide (Technical Grade), it becomes an N-oxide .

Cellular Effects

Rivastigmine N-Oxide (Technical Grade) does not have a direct mechanism of action as it is not a final drug product . Its significance lies in its role as a precursor molecule for Rivastigmine, which acts as an acetylcholinesterase inhibitor in the brain .

Molecular Mechanism

The precise mechanism of Rivastigmine has not been fully determined, but it is suggested that Rivastigmine binds reversibly with and inactivates cholinesterase (e.g., acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetylcholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses .

Temporal Effects in Laboratory Settings

Rivastigmine N-Oxide (Technical Grade) serves primarily as an intermediate in the synthesis of Rivastigmine . The specific details of this synthesis are often proprietary information but likely involve a de-oxidation step to convert the N-oxide back to the tertiary amine present in Rivastigmine .

Dosage Effects in Animal Models

Rivastigmine capsules are initiated at a dose of 1.5 mg twice a day and increased over at least 4 weeks later in steps of 1.5 mg twice daily . The slow up-titration reduces the incidence of adverse effects .

Metabolic Pathways

Rivastigmine is metabolized to a lesser extent after transdermal than after oral administration, presumably because of the lack of presystemic (hepatic first pass) metabolism . So, the metabolite-to-parent AUC ratio is around 0.7 after transdermal patch administration versus 3.5 after oral administration .

Transport and Distribution

Rivastigmine is weakly bound to plasma proteins (40 %), with an apparent volume of distribution of 1.8–2.7 L/kg . It crosses the blood–brain barrier readily, with peak CSF concentrations observed 1.4–2.6 h post-dose .

Subcellular Localization

Given that Rivastigmine crosses the blood-brain barrier readily , it can be inferred that Rivastigmine N-Oxide (Technical Grade) might also have similar properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Rivastigmine N-Oxide involves the oxidation of Rivastigmine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction typically occurs under controlled conditions to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of Rivastigmine N-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of advanced oxidation techniques and continuous flow reactors can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

Rivastigmine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

Reduction: Reduction reactions can revert Rivastigmine N-Oxide back to Rivastigmine.

Substitution: Nucleophilic substitution reactions can occur at the N-oxide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols under mild to moderate conditions.

Major Products Formed

Oxidation: Higher oxidation state derivatives.

Reduction: Rivastigmine.

Substitution: Substituted Rivastigmine derivatives.

科学研究应用

Rivastigmine N-Oxide is used in various scientific research applications, including:

Chemistry: As a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: In studies investigating the biological activity and metabolism of cholinesterase inhibitors.

Medicine: Research on the pharmacokinetics and pharmacodynamics of cholinesterase inhibitors.

相似化合物的比较

Similar Compounds

Rivastigmine: The parent compound, also a cholinesterase inhibitor.

Donepezil: Another cholinesterase inhibitor, selectively inhibits acetylcholinesterase.

Galantamine: A cholinesterase inhibitor that also modulates nicotinic receptors.

Uniqueness

Rivastigmine N-Oxide is unique due to its specific N-oxide functional group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in its metabolic stability, bioavailability, and overall efficacy compared to its parent compound and other similar cholinesterase inhibitors .

属性

CAS 编号 |

1369779-37-2 |

|---|---|

分子式 |

C14H22N2O3 |

分子量 |

266.341 |

IUPAC 名称 |

[3-[1-[hydroxymethyl(methyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate |

InChI |

InChI=1S/C14H22N2O3/c1-5-15(3)14(18)19-13-8-6-7-12(9-13)11(2)16(4)10-17/h6-9,11,17H,5,10H2,1-4H3 |

InChI 键 |

LIWGAHYAHSNGDC-UHFFFAOYSA-N |

SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)CO |

同义词 |

N-Ethyl-N-methylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester N-Oxide; (S)-Ethylmethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester N-Oxide; [R-(R*,R*)]-2,3-Dihydroxybutanedioate N-Oxide; ENA 713 N-Oxide; Rivastigmine N-Oxide; SDZ- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2S,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570546.png)

![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)

![[(8R,9S,10R,13S,14S,17S)-7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B570550.png)

![[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B570552.png)